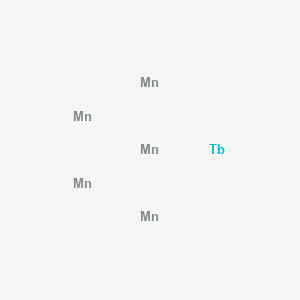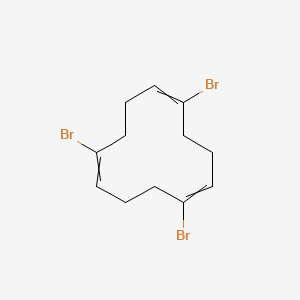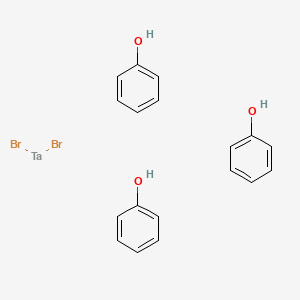
Phenol--dibromotantalum (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenol–dibromotantalum (3/1) typically involves the reaction of phenol with a tantalum bromide precursor under controlled conditions. One common method is to react phenol with tantalum pentabromide (TaBr5) in an inert solvent such as toluene or dichloromethane. The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the coordination complex. The reaction can be represented as follows:
3C6H5OH+TaBr5→(C6H5OH)3TaBr2+3HBr
Industrial Production Methods
Industrial production of phenol–dibromotantalum (3/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol–dibromotantalum (3/1) can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The tantalum center can be reduced under specific conditions to form lower oxidation state tantalum compounds.
Substitution: The bromine atoms in dibromotantalum can be substituted with other ligands such as chloride or alkoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be carried out using reagents like sodium chloride (NaCl) or sodium alkoxides (NaOR).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Lower oxidation state tantalum compounds.
Substitution: Tantalum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other tantalum-containing compounds and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of phenol–dibromotantalum (3/1) involves the coordination of phenol molecules to the tantalum center. The phenol ligands can interact with various molecular targets through hydrogen bonding and π-π interactions. The tantalum center can participate in redox reactions and facilitate electron transfer processes. The overall mechanism depends on the specific application and the molecular environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phenol–dibromotantalum (3/1) can be compared with other similar compounds such as:
Phenol–dichlorotantalum (3/1): Similar coordination compound with chlorine atoms instead of bromine.
Phenol–dibromoniobium (3/1): Similar coordination compound with niobium instead of tantalum.
Phenol–dibromovanadium (3/1): Similar coordination compound with vanadium instead of tantalum.
Uniqueness
Phenol–dibromotantalum (3/1) is unique due to the specific combination of phenol and dibromotantalum, which imparts distinct chemical properties and reactivity. The presence of bromine atoms and the tantalum center provides unique opportunities for redox chemistry and coordination interactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65924-08-5 |
|---|---|
Molekularformel |
C18H18Br2O3Ta |
Molekulargewicht |
623.1 g/mol |
IUPAC-Name |
dibromotantalum;phenol |
InChI |
InChI=1S/3C6H6O.2BrH.Ta/c3*7-6-4-2-1-3-5-6;;;/h3*1-5,7H;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
SVEVLUULBUFNHS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Br[Ta]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



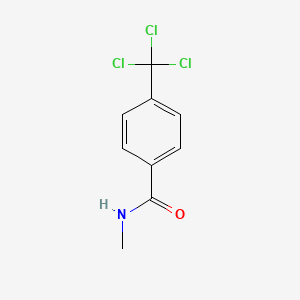
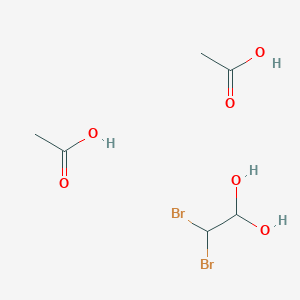
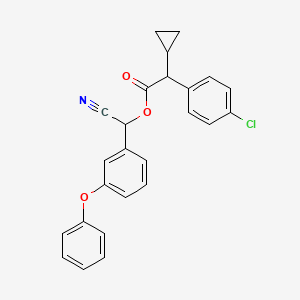
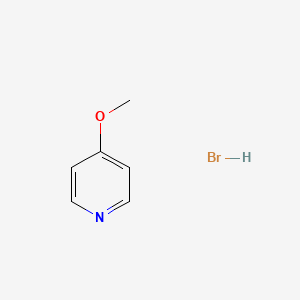
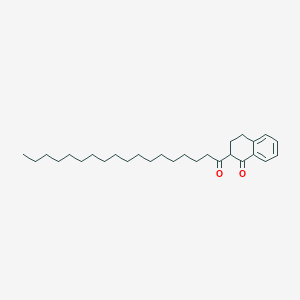
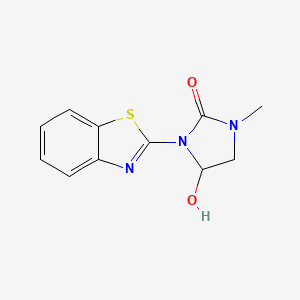
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
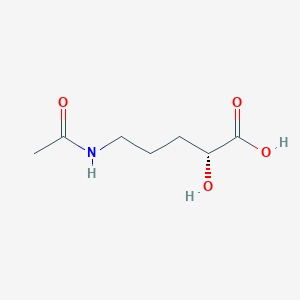
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)

